molecular formula C18H14BrFN2O2 B2659281 2-bromo-N-{[5-(2-fluorophenyl)furan-2-yl]methyl}-6-methylpyridine-3-carboxamide CAS No. 1428104-26-0

2-bromo-N-{[5-(2-fluorophenyl)furan-2-yl]methyl}-6-methylpyridine-3-carboxamide

Cat. No.: B2659281
CAS No.: 1428104-26-0
M. Wt: 389.224
InChI Key: GOWOHTWPZGLHRW-UHFFFAOYSA-N
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Description

2-bromo-N-{[5-(2-fluorophenyl)furan-2-yl]methyl}-6-methylpyridine-3-carboxamide is a complex organic compound that features a bromine atom, a fluorophenyl group, a furan ring, and a pyridine carboxamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-N-{[5-(2-fluorophenyl)furan-2-yl]methyl}-6-methylpyridine-3-carboxamide typically involves multiple steps, starting from commercially available precursors. One common method involves the bromination of 2-chloro-6-methylpyridine using bromotrimethylsilane . The resulting 2-bromo-6-methylpyridine is then subjected to further functionalization to introduce the furan and fluorophenyl groups.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced techniques such as continuous flow reactors and automated synthesis platforms to streamline the process and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

2-bromo-N-{[5-(2-fluorophenyl)furan-2-yl]methyl}-6-methylpyridine-3-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield azides or nitriles, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

2-bromo-N-{[5-(2-fluorophenyl)furan-2-yl]methyl}-6-methylpyridine-3-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-bromo-N-{[5-(2-fluorophenyl)furan-2-yl]methyl}-6-methylpyridine-3-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biological pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-bromo-N-{[5-(2-fluorophenyl)furan-2-yl]methyl}-6-methylpyridine-3-carboxamide is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for various research applications.

Properties

IUPAC Name

2-bromo-N-[[5-(2-fluorophenyl)furan-2-yl]methyl]-6-methylpyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14BrFN2O2/c1-11-6-8-14(17(19)22-11)18(23)21-10-12-7-9-16(24-12)13-4-2-3-5-15(13)20/h2-9H,10H2,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOWOHTWPZGLHRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=C(C=C1)C(=O)NCC2=CC=C(O2)C3=CC=CC=C3F)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14BrFN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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